2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
¹⁹F NMR (376 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
UV-Visible Spectroscopy
The triazole ring exhibits a π→π transition at λₘₐₓ = 210–220 nm (ε ≈ 4500 L·mol⁻¹·cm⁻¹), while the carboxylic acid group contributes a weak n→π band near 260 nm.
Conformational Analysis and Tautomeric Equilibria
The 1H-1,2,4-triazole ring exists in a dynamic equilibrium between two tautomers (Figure 1). However, substitution at N-1 by the propan-2-yl group locks the tautomeric state, favoring the 1H-tautomer exclusively. The α-fluorine atoms impose significant electronic effects:
- Electron-withdrawing nature reduces electron density at the triazole ring, stabilizing the deprotonated form (pKa ≈ 8.65).
- Steric effects from the propan-2-yl group restrict rotation about the C(triazole)–C(acetic acid) bond, resulting in a predominant synperiplanar conformation (torsion angle ≈ 15°).
| Conformational Parameter | Value |
|---|---|
| Torsion Angle (N1–C5–Cα–COOH) | 15° ± 3° |
| Dihedral Angle (F–Cα–F) | 109.5° |
Properties
Molecular Formula |
C7H9F2N3O2 |
|---|---|
Molecular Weight |
205.16 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-propan-2-yl-1,2,4-triazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H9F2N3O2/c1-4(2)12-5(10-3-11-12)7(8,9)6(13)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
VVXQMZNHCBVUPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC=N1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Difluoroacetic Acid Moiety: This step involves the reaction of the triazole intermediate with difluoroacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoroacetic acid moiety can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the triazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
*Calculated based on similar compounds in .
Biological Activity
2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid (CAS No. 1882430-02-5) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C8H10F2N4O2
- Molecular Weight : 205.1 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various metabolic pathways. The triazole ring in its structure is known to exhibit antifungal and antibacterial properties by inhibiting the synthesis of ergosterol in fungal cell membranes and disrupting bacterial cell wall synthesis.
Biological Activity Overview
The compound has shown promising results in several areas:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds possess significant antimicrobial properties. For instance:
- Antifungal Activity : Triazole derivatives are often used as antifungal agents due to their ability to inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. In vitro studies have demonstrated that 2,2-Difluoro derivatives exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus niger.
Antiviral Activity
Studies have reported that triazole compounds can also serve as antiviral agents. For example:
- Inhibition of Viral Replication : The compound has been tested against various viruses, showing potential inhibitory effects on viral replication pathways. Its mechanism may involve interference with viral RNA synthesis or protein translation processes.
Anticancer Properties
Emerging research suggests that compounds containing the triazole moiety may have anticancer effects:
- Cell Proliferation Inhibition : In vitro assays demonstrated that 2,2-Difluoro derivatives could inhibit cell proliferation in cancer cell lines such as breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells has been a focal point of recent studies.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar triazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
